molecular formula C12H21ClO4 B14388884 Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate CAS No. 88593-87-7

Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate

Cat. No.: B14388884
CAS No.: 88593-87-7
M. Wt: 264.74 g/mol
InChI Key: LMGXIODAVDVZDN-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate is an organic compound that belongs to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate typically involves the esterification of a carboxylic acid with an alcohol. The general reaction can be represented as follows: [ \text{R-COOH} + \text{R’-OH} \rightarrow \text{R-COOR’} + \text{H}_2\text{O} ] In this case, the carboxylic acid is 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoic acid, and the alcohol is ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like NaOH, KCN, or NH3 in appropriate solvents.

Major Products

    Hydrolysis: 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoic acid and ethanol.

    Reduction: 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanol.

    Substitution: Products depend on the nucleophile used, such as 5-[2-(2-hydroxyethyl)-1,3-dioxolan-2-YL]pentanoate with NaOH.

Scientific Research Applications

Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate depends on its specific application. In biological systems, the compound may interact with cellular components through its reactive chloroethyl group, which can form covalent bonds with nucleophiles in proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its potential antimicrobial and anticancer effects.

Comparison with Similar Compounds

Ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-YL]pentanoate can be compared to other esters and compounds with similar structures:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Ethyl benzoate: An ester with a benzene ring, used in perfumes and flavoring agents.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings.

Uniqueness

The presence of the dioxolane ring and the chloroethyl group makes this compound unique

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to participate in various chemical reactions and interact with biological systems, making it a valuable compound for further study and development.

Properties

CAS No.

88593-87-7

Molecular Formula

C12H21ClO4

Molecular Weight

264.74 g/mol

IUPAC Name

ethyl 5-[2-(2-chloroethyl)-1,3-dioxolan-2-yl]pentanoate

InChI

InChI=1S/C12H21ClO4/c1-2-15-11(14)5-3-4-6-12(7-8-13)16-9-10-17-12/h2-10H2,1H3

InChI Key

LMGXIODAVDVZDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1(OCCO1)CCCl

Origin of Product

United States

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